5-ethylthiolan-2-one
Description
5-Ethylthiolan-2-one (systematic name: 5-ethyltetrahydrothiophen-2-one) is a sulfur-containing cyclic ketone. Its structure comprises a five-membered thiolane ring substituted with an ethyl group at the 5-position and a ketone group at the 2-position. This compound belongs to the class of thiolactones, which are characterized by their lactone-like structure where sulfur replaces the oxygen atom in the ester group.
Properties
CAS No. |
201991-50-6 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
5-ethylthiolan-2-one |
InChI |
InChI=1S/C6H10OS/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3 |
InChI Key |
YPNRVDPNXSBRDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)S1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylthiolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-mercaptoethanol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the efficiency of the reaction and increase the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylthiolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ethyl group or other substituents on the thiolane ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiolanes depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Ethylthiolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study sulfur-containing compounds and their interactions with biological systems.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-ethylthiolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors that contain sulfur-binding sites. The compound can modulate the activity of these targets by forming covalent or non-covalent interactions, leading to changes in their function. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 5-ethylthiolan-2-one with structurally analogous compounds, focusing on physical properties , reactivity , and applications .
5-Methylthiolan-2-one
- Structure : Differs by a methyl group at the 5-position instead of ethyl .
- Physical Properties :
- Boiling Point : Lower than this compound due to reduced molecular weight and weaker van der Waals forces.
- Solubility : Higher polarity compared to the ethyl derivative, leading to better solubility in polar solvents.
- Reactivity : The methyl group offers less steric hindrance, enhancing nucleophilic attack at the ketone group.
- Applications : Used as a precursor in agrochemical synthesis, where smaller substituents are advantageous .
5-(1-Hydroxyethyl)oxolan-2-one
- Structure : An oxygen-containing analog (oxolane) with a hydroxyethyl substituent .
- Physical Properties :
- Hydrogen Bonding : The hydroxyl group increases intermolecular hydrogen bonding, raising melting and boiling points.
- Polarity : Higher than sulfur-containing analogs, affecting solubility profiles.
- Reactivity : The hydroxyethyl group undergoes dehydration more readily, forming conjugated systems.
- Applications: Primarily used in polymer chemistry as a monomer for biodegradable polyesters .
5-Chloro-2-methyl-4-isothiazolin-3-one
- Structure: An isothiazolinone derivative with chlorine and methyl substituents .
- Physical Properties: Stability: More thermally stable due to aromaticity in the isothiazolinone ring. Toxicity: Classified as a skin and eye irritant (GHS Category 1), requiring stringent handling protocols .
- Reactivity : Electrophilic chlorine enhances antimicrobial activity.
- Applications : Widely used as a biocide in industrial water treatment and personal care products .
Data Tables
Table 1: Comparative Physical Properties
Research Findings and Limitations
- Synthetic Challenges : this compound’s ethyl group introduces steric hindrance, complicating regioselective reactions compared to methyl analogs .
- Toxicity Data: Limited studies exist on this compound’s toxicity, though structurally similar thiolactones are classified as irritants (inferring GHS Category 2) .
- Environmental Impact : Thiolactones generally exhibit moderate biodegradability, but the ethyl group may slow degradation rates compared to methyl derivatives .
Biological Activity
5-Ethylthiolan-2-one is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological properties, mechanisms of action, and therapeutic potentials of this compound, highlighting key research findings and case studies.
Chemical Structure and Properties
This compound, with the molecular formula C₅H₈OS, features a thiolane ring structure. The presence of the ethyl group and the carbonyl functional group contributes to its unique chemical reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 0.5 µg/mL for E. coli, demonstrating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
2. Antioxidant Properties
Another aspect of this compound's biological activity is its antioxidant capacity. In vitro assays showed that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related damage in cells. The compound demonstrated an IC50 value of 12 µM in DPPH radical scavenging assays.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Free Radical Scavenging: Its ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress in biological systems.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study investigated the efficacy of this compound against multidrug-resistant strains of bacteria isolated from patients with urinary tract infections. The results indicated a significant reduction in bacterial load when treated with the compound compared to standard antibiotics.
Case Study 2: Application in Food Preservation
Another study explored the use of this compound as a natural preservative in food products. Its antimicrobial properties were tested on various foodborne pathogens, showing promising results in extending shelf life while maintaining food safety standards.
Research Findings and Future Directions
The current body of research highlights the potential of this compound as a therapeutic agent, particularly in combating resistant bacterial strains and serving as an antioxidant. However, further studies are needed to elucidate its full pharmacological profile and safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
